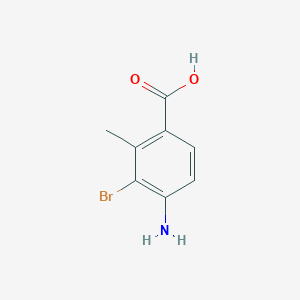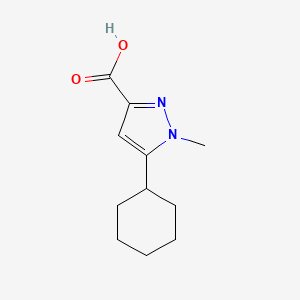amine](/img/structure/B13515310.png)
[1-(2-Bromo-5-fluorophenyl)ethylidene](methoxy)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromo-5-fluorophenyl)ethylideneamine: is an organic compound with the molecular formula C9H9BrFNO It is a derivative of phenylethylamine, where the phenyl ring is substituted with bromine and fluorine atoms, and the ethylidene group is bonded to a methoxyamine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-5-fluorophenyl)ethylideneamine typically involves the following steps:
Bromination and Fluorination: The phenyl ring is first brominated and fluorinated to introduce the bromine and fluorine substituents at the 2 and 5 positions, respectively.
Formation of Ethylidene Group: The ethylidene group is introduced through a reaction with an appropriate aldehyde or ketone.
Methoxyamine Addition: Finally, the methoxyamine group is added to the ethylidene group through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylidene group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the ethylidene group to an ethyl group.
Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the halogens.
Major Products:
Oxidation: Formation of oxides or ketones.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of substituted phenylethylamine derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a ligand in coordination chemistry.
Biology:
- Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine:
- Explored for its potential use in drug development, particularly as a precursor to pharmacologically active compounds.
Industry:
- Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(2-Bromo-5-fluorophenyl)ethylideneamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity for certain targets.
Comparaison Avec Des Composés Similaires
- 1-(2-Fluorophenyl)ethylideneamine
- 1-(2-Bromo-4-fluorophenyl)ethylideneamine
- 1-(2-Chloro-5-fluorophenyl)ethylideneamine
Uniqueness:
- The combination of bromine and fluorine substituents provides unique electronic and steric properties.
- The methoxyamine group enhances its reactivity and potential for further functionalization.
Conclusion
1-(2-Bromo-5-fluorophenyl)ethylideneamine is a versatile compound with significant potential in various fields of scientific research and industry. Its unique chemical structure allows for diverse reactivity and applications, making it a valuable compound for further study and development.
Propriétés
Formule moléculaire |
C9H9BrFNO |
|---|---|
Poids moléculaire |
246.08 g/mol |
Nom IUPAC |
(E)-1-(2-bromo-5-fluorophenyl)-N-methoxyethanimine |
InChI |
InChI=1S/C9H9BrFNO/c1-6(12-13-2)8-5-7(11)3-4-9(8)10/h3-5H,1-2H3/b12-6+ |
Clé InChI |
JPGJCVXPTNLKTC-WUXMJOGZSA-N |
SMILES isomérique |
C/C(=N\OC)/C1=C(C=CC(=C1)F)Br |
SMILES canonique |
CC(=NOC)C1=C(C=CC(=C1)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


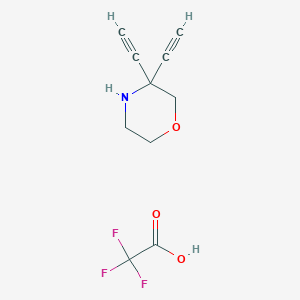
![methyl 4-{[2-(tert-butoxy)-2-oxoethyl]sulfamoyl}-1H-pyrrole-2-carboxylate](/img/structure/B13515232.png)
![2-Methyl-1,8-dioxa-4-azaspiro[5.5]undecane hydrochloride](/img/structure/B13515238.png)
![Rac-[(2r,5r)-5-phenylpyrrolidin-2-yl]methanol hydrochloride](/img/structure/B13515242.png)
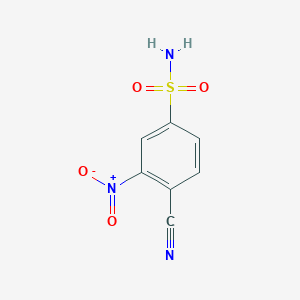
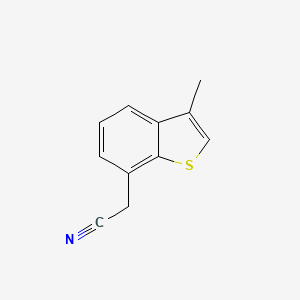
![N-[2-(dimethylcarbamoyl)ethyl]-N-methyl-3-(methylamino)propanamide](/img/structure/B13515270.png)
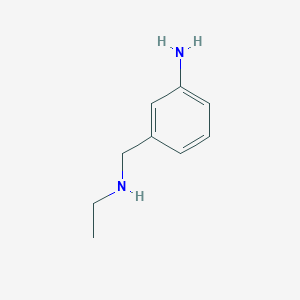
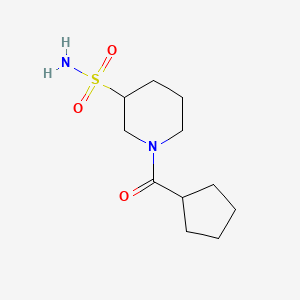
![4-(2-{[(Tert-butoxy)carbonyl]amino}propyl)benzoic acid](/img/structure/B13515290.png)
![1-(Bromomethyl)-3-(1,1-difluoroethyl)bicyclo[1.1.1]pentane](/img/structure/B13515298.png)

